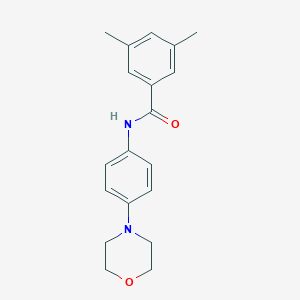
3,3-dimethyl-N-(naphthalen-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(naphthalen-1-yl)butanamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNB, and it is a derivative of the synthetic cannabinoid JWH-018. The compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
DMNB acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. The activation of the CB1 receptor by DMNB leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. DMNB also has a high affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMNB has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. DMNB has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders. However, DMNB has also been shown to have adverse effects, including tachycardia, hypertension, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
DMNB has several advantages for use in lab experiments, including its high potency, stability, and selectivity for the CB1 receptor. However, DMNB also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on DMNB, including the development of more selective agonists for the CB1 receptor, the investigation of the potential therapeutic applications of DMNB in neurological disorders, and the exploration of the potential adverse effects of DMNB on the cardiovascular system. Additionally, further research is needed to determine the optimal dosage and administration of DMNB for various applications.
Méthodes De Synthèse
DMNB can be synthesized using various methods, including the use of reductive amination and the use of palladium-catalyzed coupling reactions. One of the most common methods for synthesizing DMNB is through the use of reductive amination. This method involves the reaction of 1-naphthylacetone with isobutyraldehyde in the presence of ammonium acetate and sodium cyanoborohydride. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
DMNB has been studied for its potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, DMNB has been studied as a potential therapeutic agent for various conditions, including pain, inflammation, and anxiety. In forensic science, DMNB has been used as a marker for the detection of synthetic cannabinoids in biological samples. In neuroscience, DMNB has been studied for its effects on the endocannabinoid system and its potential role in the treatment of neurological disorders.
Propriétés
Nom du produit |
3,3-dimethyl-N-(naphthalen-1-yl)butanamide |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
3,3-dimethyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,17,18) |
Clé InChI |
LJTMVYCDNDTDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)


